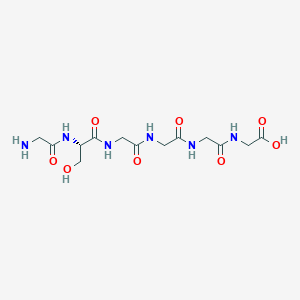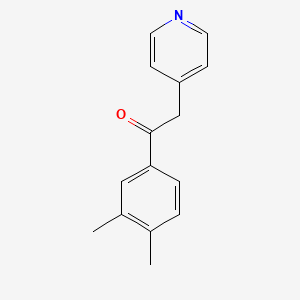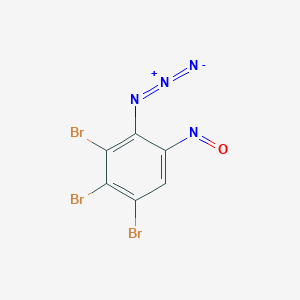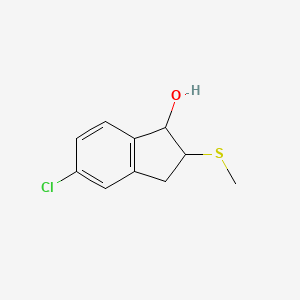![molecular formula C18H23ClO4SSi B14242519 Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate CAS No. 276244-65-6](/img/structure/B14242519.png)
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound consists of a diphenyl group, a trimethylsilyl group, and a sulfanium ion, making it an interesting subject for research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate typically involves the reaction of diphenyl sulfide with 3-(trimethylsilyl)prop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to obtain the perchlorate salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, influencing various biochemical pathways. The trimethylsilyl group enhances its stability and reactivity, making it a versatile compound for different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]sulfanium perchlorate: Similar structure but with a triple bond.
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]selenium perchlorate: Selenium analog of the compound.
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]tellurium perchlorate: Tellurium analog of the compound.
Uniqueness
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
276244-65-6 |
|---|---|
Formule moléculaire |
C18H23ClO4SSi |
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
diphenyl(3-trimethylsilylprop-2-enyl)sulfanium;perchlorate |
InChI |
InChI=1S/C18H23SSi.ClHO4/c1-20(2,3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
MXZAGWOMWCBQPD-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C=CC[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)




